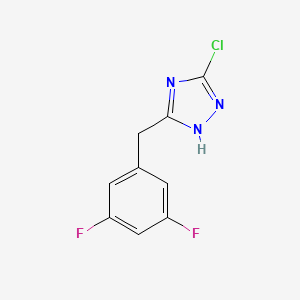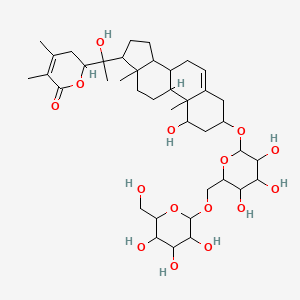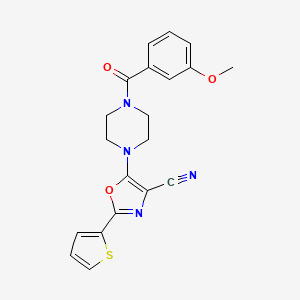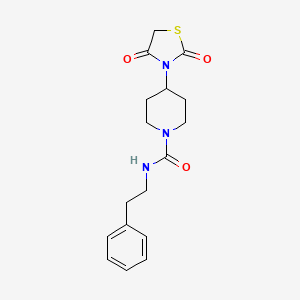
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, fragile X syndrome, and schizophrenia.
Mechanism of Action
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking the activity of mGluR5, this compound reduces the excitability of neurons and modulates synaptic plasticity, which can lead to improvements in cognitive function and behavioral symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the brain. The compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which can contribute to neurodegeneration and cognitive decline. This compound has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which can have significant effects on behavior and cognition.
Advantages and Limitations for Lab Experiments
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate neurotransmission. However, this compound also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for research on 6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide and its therapeutic applications. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems and their potential interactions with the mGluR5 receptor. Finally, there is a need for further research on the safety and efficacy of this compound in human clinical trials, which could lead to the development of novel treatments for neurological and psychiatric disorders.
Synthesis Methods
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxypyrimidine with morpholine, followed by the reaction of the resulting intermediate with 1-phenylethylamine and subsequent purification steps. The synthesis of this compound has been well-established and has been reported in several scientific publications.
Scientific Research Applications
6-morpholino-N-(1-phenylethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to improve behavioral symptoms and reduce seizures in animal models of fragile X syndrome and epilepsy.
Properties
IUPAC Name |
6-morpholin-4-yl-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13(14-5-3-2-4-6-14)20-17(22)15-11-16(19-12-18-15)21-7-9-23-10-8-21/h2-6,11-13H,7-10H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJSVYMJKOQKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)



![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)



![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)

